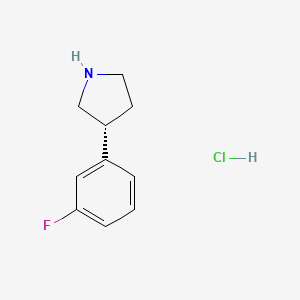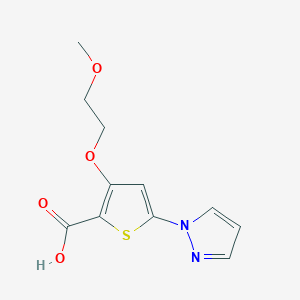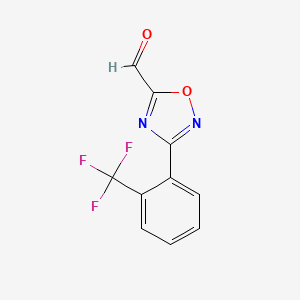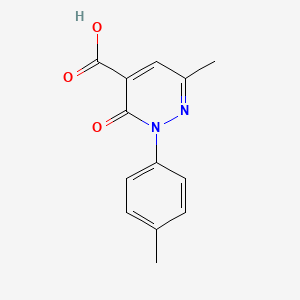
2-(5-Amino-3-(m-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-3-(m-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(m-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 5-amino-3-(m-tolyl)pyrazole, which is then reacted with appropriate pyrimidine derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(5-Amino-3-(m-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(5-Amino-3-(m-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2-(5-Amino-3-(m-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 5-Amino-3-(m-tolyl)pyrazole
- 6-Methylpyrimidin-4(3H)-one
Uniqueness
2-(5-Amino-3-(m-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C15H15N5O |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
2-[5-amino-3-(3-methylphenyl)pyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H15N5O/c1-9-4-3-5-11(6-9)12-8-13(16)20(19-12)15-17-10(2)7-14(21)18-15/h3-8H,16H2,1-2H3,(H,17,18,21) |
InChIキー |
RBBLHIFTJLPECB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=NC(=CC(=O)N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B11788460.png)
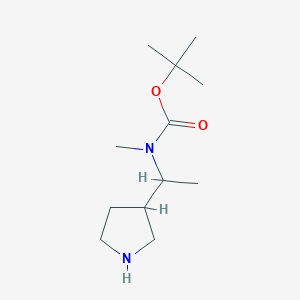
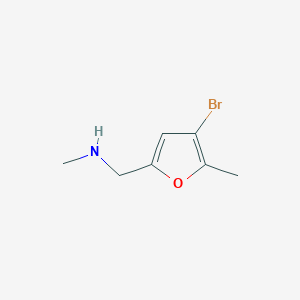

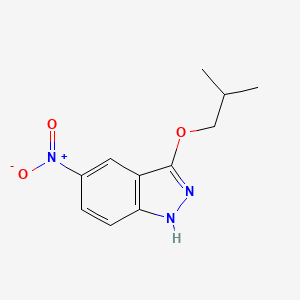
![5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11788489.png)

